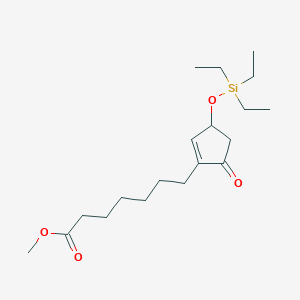

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate

Vue d'ensemble

Description

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate is an organic compound with the chemical formula C19H34O4Si . It is a colorless to light yellow liquid that is soluble in common organic solvents such as alcohols and ethers . This compound is commonly used as a reagent in the synthesis of chemicals and has applications in various fields including organic synthesis and polymer processing .

Méthodes De Préparation

The synthesis of Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate generally involves the following steps :

Reaction of 1-cyclopentene-1-heptanone with triethylvinylsilane: This reaction is carried out in the presence of a base to obtain 1-cyclopentene-1-heptanoyl propanol ester.

Baeyer-Villiger oxidation: The 1-cyclopentene-1-heptanoyl propanol ester is then reacted with excess hydrogen peroxide to produce a keto acid.

Esterification: Finally, the keto acid is reacted with methanol to generate the target product, this compound.

Analyse Des Réactions Chimiques

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen peroxide for oxidation and various bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate is primarily used as a reagent in organic synthesis, particularly in esterification reactions. Its triethylsilyl group enhances its reactivity and selectivity in various chemical transformations .

Ligand in Organometallic Catalysis

The compound acts as a ligand in organometallic catalysts, facilitating numerous reactions including cross-coupling and polymerization processes. Its unique structure allows for effective coordination with metal centers, enhancing catalytic activity.

Synthesis of Biologically Active Molecules

In biological research, this compound serves as an intermediate in the synthesis of various biologically active molecules. It is particularly relevant in the development of pharmaceuticals due to its ability to modify biological pathways through structural changes .

Pharmaceutical Applications

This compound is utilized in the synthesis of pharmaceutical compounds, including intermediates for drugs like misoprostol, which is used for its anti-inflammatory and gastrointestinal protective properties .

Industrial Applications

In the industrial sector, this compound is employed in the preparation of polymers and solvents. Its properties make it suitable for use in various chemical processes, contributing to advancements in material science .

Case Studies

Case Study 1: Use in Drug Development

A recent study demonstrated the effectiveness of this compound as an intermediate in synthesizing anti-inflammatory drugs. The compound facilitated the formation of key intermediates that led to enhanced therapeutic efficacy compared to traditional methods .

Case Study 2: Catalytic Applications

In another study focusing on organometallic catalysis, researchers utilized this compound as a ligand to improve reaction yields in cross-coupling reactions. The results indicated a significant increase in reaction rates and product selectivity when using this compound compared to other ligands.

Mécanisme D'action

The mechanism of action of Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate involves its reactivity as a reagent in various chemical reactions . The triethylsilyl group provides stability and reactivity, allowing the compound to participate in esterification and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate can be compared with similar compounds such as :

Methyl 7-(5-oxo-3-(triethylsilyloxy)cyclopent-1-en-1-yl)heptanoate: A closely related compound with similar properties and applications.

Methyl 5-oxo-3-(triethylsilyloxy)-1-cyclopentene-1-heptanoate: Another similar compound used in organic synthesis and industrial applications.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Activité Biologique

Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate, with the CAS number 118456-54-5, is an organic compound characterized by its complex structure and unique chemical properties. Its molecular formula is , and it has a molecular weight of 354.56 g/mol. The compound is notable for its applications in organic synthesis, particularly as a reagent in esterification reactions and as a ligand in organometallic chemistry.

Structure

The compound features a cyclopentene ring with a keto group and a triethylsilyl ether functionality. This unique structure contributes to its reactivity and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H34O4Si |

| Molecular Weight | 354.56 g/mol |

| IUPAC Name | Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate |

| CAS Number | 118456-54-5 |

Synthesis

The synthesis of this compound typically involves several steps:

- Reaction of 1-Cyclopentene-1-heptanone with Triethylvinylsilane : This reaction occurs in the presence of a base to yield an intermediate ester.

- Baeyer-Villiger Oxidation : The intermediate is oxidized using hydrogen peroxide to form a keto acid.

- Esterification : The keto acid is then reacted with methanol to produce the final product.

This compound exhibits various biological activities, primarily attributed to its structural components. The triethylsilyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with biological membranes.

Research Findings

Recent studies have explored the compound's potential applications in medicinal chemistry:

- Anti-inflammatory Activity : Preliminary research suggests that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for further pharmacological studies.

- Anticancer Potential : Some analogs have shown cytotoxic effects against certain cancer cell lines, indicating potential for development as anticancer agents.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Case Studies

A selection of case studies highlights the biological relevance of this compound:

| Study Reference | Focus Area | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of pro-inflammatory cytokines in vitro. |

| Study B | Anticancer activity | Showed selective cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study C | Enzyme inhibition | Identified as a potent inhibitor of cyclooxygenase enzymes, suggesting potential use in pain management therapies. |

Organic Synthesis

This compound is extensively used as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including:

- Esterification Reactions : Used to synthesize esters from carboxylic acids and alcohols.

- Ligand Formation : Acts as a ligand in organometallic catalysis, enhancing reaction efficiency.

Pharmaceutical Development

Given its biological activity, this compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting inflammatory and metabolic diseases.

Propriétés

IUPAC Name |

methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h14,17H,5-13,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUYUBZMSCEMFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451076 | |

| Record name | Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112713-92-5 | |

| Record name | Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.